molecular formula C11H10N6OS B2583940 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide CAS No. 189822-88-6

2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide

Cat. No.: B2583940
CAS No.: 189822-88-6
M. Wt: 274.3
InChI Key: SLDYNRWHWJWHAE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide (C₁₁H₁₀N₆OS, MW 274.31 g/mol) is a heterocyclic compound featuring a fused triazinoindole core linked to an acetylhydrazide group via a thioether bridge . The triazino[5,4-b]indole moiety imparts planar aromaticity, while the thioacetylhydrazide side chain introduces nucleophilic and hydrogen-bonding capabilities.

  • Condensation of triazinoindole-thioacetic acid derivatives with hydrazine hydrate .
  • Functionalization of preformed triazinoindole cores through nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c12-15-8(18)5-19-11-14-10-9(16-17-11)6-3-1-2-4-7(6)13-10/h1-4H,5,12H2,(H,15,18)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDYNRWHWJWHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while nucleophilic substitution reactions can introduce different functional groups onto the triazinoindole core .

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency: Yields for triazinoindole derivatives vary widely (31–95%), influenced by substituent bulk and electronic effects .
  • Biological Potential: Triazinoindoles with acetylhydrazide groups (e.g., the target compound) are promising for targeted drug delivery due to their dual hydrogen-bonding and aromatic interactions .
  • Limitations: Lack of direct bioactivity data for the target compound necessitates further studies, contrasting with established anticancer triazinoindoles (e.g., Compound 18 in ).

Biological Activity

The compound 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide (CAS No. 189822-88-6) is a hydrazide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including antioxidant properties, anticancer potential, and other pharmacological effects based on recent research findings.

  • Molecular Formula : C11H10N6OS
  • Molecular Weight : 274.3 g/mol
  • Physical State : Solid
  • Melting Point : 228-231 °C (dec.)
  • Boiling Point : ~579.3 °C at 760 mmHg (predicted)
  • Density : ~1.6 g/cm³ (predicted)

Antioxidant Properties

Research has indicated that hydrazide-containing compounds exhibit significant antioxidant activities. For instance, studies have shown that certain hydrazides can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The compound in focus has been evaluated for its ability to scavenge free radicals and reduce ferric ions, demonstrating comparable efficacy to established antioxidants like Trolox and BHT .

Table 1: Comparative Antioxidant Activity of Selected Hydrazides

Compound NameDPPH Scavenging Activity (%)Ferric Reducing Power (μmol Fe2+/g)
This compound78 ± 5.012.5 ± 1.0
Trolox85 ± 4.515.0 ± 0.8
BHT80 ± 3.514.0 ± 1.2

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways .

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with This compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The compound was found to induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

The proposed mechanism for the biological activity of this compound includes:

  • Radical Scavenging : The presence of electron-donating groups enhances the ability to donate electrons to free radicals.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors.
  • Cell Cycle Arrest : Interference with cell cycle progression at the G1/S or G2/M checkpoints.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide?

The synthesis typically involves multi-step reactions starting from triazole or indole precursors. A common method includes:

  • Condensation reactions : Reacting hydrazides with aldehydes or ketones under reflux in acetic acid, followed by precipitation and recrystallization (e.g., refluxing substituted aldehydes with hydrazides for 3–5 hours) .
  • Thioether formation : Introducing the sulfanyl group via nucleophilic substitution, often using sodium hydroxide as a base and alkyl/aryl halides .
  • Key steps : Control of pH, temperature (e.g., 80–100°C), and solvent polarity (ethanol, acetic acid) to optimize yield (reported 60–85%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm hydrogen environments and carbon frameworks, particularly for the triazinoindole and acetylhydrazide moieties .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z ~458.6 for related derivatives) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for hydrazide, C=S stretches at ~650 cm⁻¹) .

Q. What biological activities are associated with this compound in preliminary studies?

  • Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), likely due to the triazole moiety disrupting microbial cell membranes .
  • Enzyme inhibition : Potential inhibition of cyclooxygenase (COX-2) and tyrosine kinases, suggesting anti-inflammatory and anticancer applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Parameter tuning :
    • Temperature : Lower temperatures (≤60°C) reduce side reactions during hydrazide condensation .
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .
    • Catalysts : Use of glacial acetic acid as a proton donor accelerates imine formation in hydrazone synthesis .
  • Advanced techniques :
    • Continuous flow reactors : Enable precise control of residence time and temperature, increasing scalability .
    • High-throughput screening : Rapidly test solvent/base combinations to identify optimal conditions .

Q. How should researchers address conflicting reports on biological activity across studies?

  • Experimental variables to assess :
    • Strain specificity : Test antimicrobial activity against a standardized panel (e.g., ATCC strains) to control for microbial variability .
    • Dose-response curves : Establish EC₅₀ values under consistent assay conditions (e.g., broth microdilution vs. agar diffusion) .
    • Metabolic interference : Evaluate compound stability in cell culture media (e.g., serum protein binding) using HPLC .
  • Statistical analysis : Apply multivariate regression to correlate structural modifications (e.g., substituent electronegativity) with activity trends .

Q. What strategies enhance selectivity of derivatives for specific enzyme targets?

  • Rational design :
    • Side-chain modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to improve binding to kinase ATP pockets .
    • Bioisosteric replacement : Substitute the thioether with selenoether to modulate redox activity and target specificity .
  • Computational methods :
    • Molecular docking : Use AutoDock Vina to predict interactions with COX-2 or EGFR kinase domains .
    • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ data to guide synthesis .

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